molecular formula C20H24N2O3S B2926023 2,5-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954608-96-9

2,5-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2926023
CAS RN: 954608-96-9
M. Wt: 372.48
InChI Key: HAYMLCAIJMVFEA-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, also known as DMTB, is a sulfonamide-based compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, 2,5-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide could potentially be explored for its efficacy against viral infections, particularly as a lead compound for the development of new antiviral drugs.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is well-documented. These compounds can modulate inflammatory pathways, which makes them candidates for treating inflammatory diseases . The subject compound could be investigated for its anti-inflammatory effects, possibly offering a new avenue for the treatment of chronic inflammation.

Anticancer Activity

Indole derivatives are known to possess anticancer activities. They can interfere with various cellular processes that are pivotal in cancer progression . Research into 2,5-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide could focus on its potential to act as an anticancer agent, targeting specific pathways involved in tumor growth and metastasis.

Anti-HIV Activity

Some indole derivatives have been studied for their anti-HIV properties. These compounds can inhibit the replication of the HIV virus, making them valuable in the search for new treatments for AIDS . The compound may hold promise as a novel inhibitor of HIV replication, warranting further investigation.

Antioxidant Properties

The antioxidant activity of indole derivatives is another area of interest. These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in various diseases . Studying the antioxidant capacity of 2,5-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide could lead to the development of new antioxidant therapies.

Antimicrobial Activity

Indole derivatives have been shown to have antimicrobial effects against a range of bacteria and fungi . This suggests that the compound could be used to develop new antimicrobial agents, which are increasingly needed due to the rise of antibiotic-resistant strains.

Antitubercular Activity

Given the ongoing challenge of tuberculosis, indole derivatives with antitubercular activity are of significant interest. They can act on mycobacterial strains, including drug-resistant ones . Research into the antitubercular potential of 2,5-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide could contribute to the fight against tuberculosis.

Antidiabetic and Antimalarial Activities

Indole derivatives have also been explored for their antidiabetic and antimalarial activities. These compounds can interact with biological targets relevant to diabetes and malaria, offering potential treatments for these conditions . The compound’s role in these areas could be a focus of future pharmacological studies.

properties

IUPAC Name

2,5-dimethyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14-5-8-18(9-6-14)22-13-17(11-20(22)23)12-21-26(24,25)19-10-15(2)4-7-16(19)3/h4-10,17,21H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYMLCAIJMVFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

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